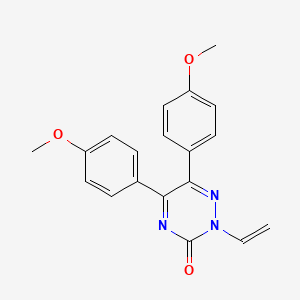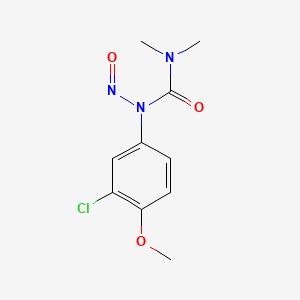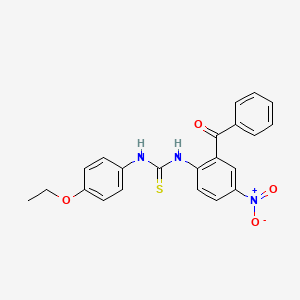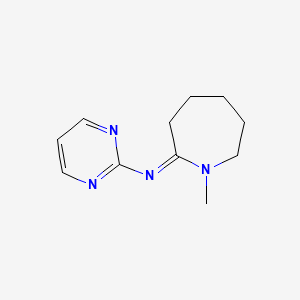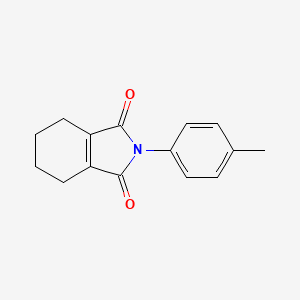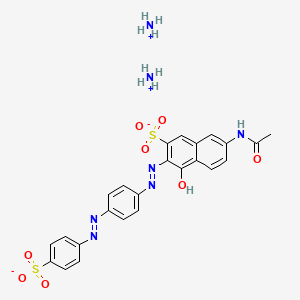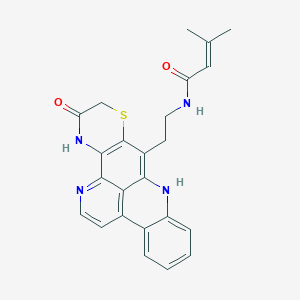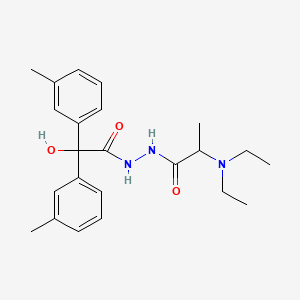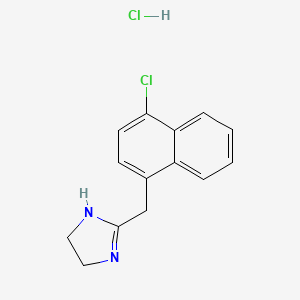
Clonazoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clonazoline hydrochloride is a chemical compound with the molecular formula C14H13ClN2.ClH. It is an imidazoline sympathomimetic and acts as an alpha-adrenoreceptor agonist. Historically, it has been used as a nasal decongestant and vasoconstrictor. The compound was marketed in Italy in combination with Fluocinolone under the tradename Localyn .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of clonazoline hydrochloride involves the reaction of 4-chloronaphthalene with imidazole. The process typically includes the following steps:
Formation of the Intermediate: 4-chloronaphthalene is reacted with formaldehyde and ammonia to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with imidazole to form clonazoline.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Clonazoline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced imidazoline derivatives.
Substitution: Formation of substituted imidazoline compounds.
Applications De Recherche Scientifique
Clonazoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on alpha-adrenoreceptors and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects in treating nasal congestion and other conditions.
Industry: Utilized in the formulation of nasal sprays and other pharmaceutical products.
Mécanisme D'action
Clonazoline hydrochloride exerts its effects by acting as an alpha-adrenoreceptor agonist. It binds to alpha-adrenoreceptors on the surface of cells, leading to vasoconstriction and reduced blood flow in the nasal passages. This mechanism helps alleviate nasal congestion. The molecular targets include alpha-1 and alpha-2 adrenoreceptors, and the pathways involved are related to the sympathetic nervous system .
Comparaison Avec Des Composés Similaires
Clonidine: Another imidazoline derivative that acts as a central alpha-2 adrenergic agonist.
Oxymetazoline: A nasal decongestant that also acts on alpha-adrenoreceptors.
Naphazoline: Used in eye drops and nasal sprays for its vasoconstrictive properties.
Uniqueness of Clonazoline Hydrochloride: this compound is unique due to its specific binding affinity for alpha-adrenoreceptors and its dual role as a nasal decongestant and vasoconstrictor. Unlike clonidine, which primarily affects the central nervous system, this compound exerts its effects peripherally, making it suitable for topical applications .
Propriétés
Numéro CAS |
23593-08-0 |
|---|---|
Formule moléculaire |
C14H14Cl2N2 |
Poids moléculaire |
281.2 g/mol |
Nom IUPAC |
2-[(4-chloronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C14H13ClN2.ClH/c15-13-6-5-10(9-14-16-7-8-17-14)11-3-1-2-4-12(11)13;/h1-6H,7-9H2,(H,16,17);1H |
Clé InChI |
JOJMOKBPTKPWER-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)CC2=CC=C(C3=CC=CC=C23)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,5R,6S)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12719339.png)
